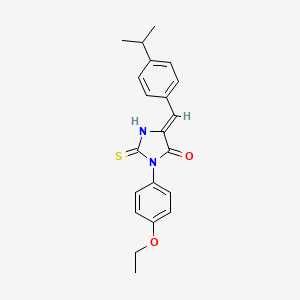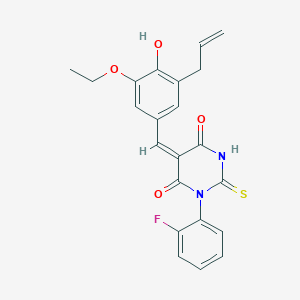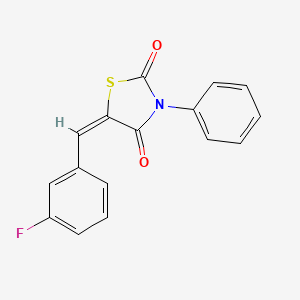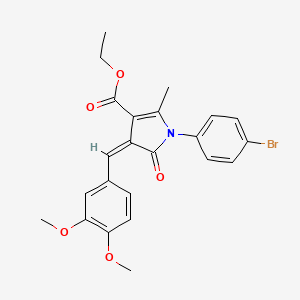![molecular formula C22H16BrN3O7 B5916325 methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a synthetic derivative of benzoic acid and has a complex molecular structure.
Aplicaciones Científicas De Investigación
Methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has several potential scientific research applications. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied as a potential antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Mecanismo De Acción
The mechanism of action of methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of inflammatory cytokines by inhibiting the NF-κB pathway. Additionally, it inhibits the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal lab conditions and has a long shelf life. However, it has some limitations for lab experiments. It is relatively expensive and may not be readily available in all labs. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate. One direction is to further investigate its potential as an anticancer agent and to study its efficacy in different types of cancer. Another direction is to study its potential as an anti-inflammatory and antimicrobial agent and to investigate its mechanism of action in more detail. Additionally, future research could focus on developing more efficient synthesis methods for this compound and on exploring its potential applications in other fields.
Métodos De Síntesis
The synthesis of methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate involves several steps. The starting material for the synthesis is 5-bromo-2-furoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-nitroaniline to form the corresponding amide. This amide is then reacted with 4-aminobenzoic acid to form the final product, methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate.
Propiedades
IUPAC Name |
methyl 4-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O7/c1-32-22(29)14-5-7-15(8-6-14)24-20(27)17(25-21(28)18-9-10-19(23)33-18)12-13-3-2-4-16(11-13)26(30)31/h2-12H,1H3,(H,24,27)(H,25,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWIJJCGHLSWBW-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2E)-2-[(5-bromofuran-2-YL)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)
![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)

![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)




![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)